molecular formula C11H11NO4 B3053850 N,2-diacetyl-N-hydroxybenzamide CAS No. 56523-72-9

N,2-diacetyl-N-hydroxybenzamide

Cat. No.: B3053850
CAS No.: 56523-72-9
M. Wt: 221.21 g/mol
InChI Key: BDCKSOBJOBKYGS-UHFFFAOYSA-N
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Description

N,2-diacetyl-N-hydroxybenzamide is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both acetyl and hydroxybenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diacetyl-N-hydroxybenzamide typically involves the reaction of 2-hydroxybenzamide with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,2-diacetyl-N-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N,2-diacetyl-N-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-diacetyl-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybenzamide: Similar in structure but lacks the acetyl groups.

    2-acetylbenzamide: Contains only one acetyl group.

    N-acetylbenzamide: Contains an acetyl group but lacks the hydroxy group.

Uniqueness

N,2-diacetyl-N-hydroxybenzamide is unique due to the presence of both acetyl and hydroxybenzamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N,2-diacetyl-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)9-5-3-4-6-10(9)11(15)12(16)8(2)14/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAMDXUSRPXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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